molecular formula C21H25N5O4S2 B2713035 2-({4-[(2-methoxyethyl)amino]quinazolin-2-yl}sulfanyl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide CAS No. 422533-16-2

2-({4-[(2-methoxyethyl)amino]quinazolin-2-yl}sulfanyl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide

Cat. No.: B2713035
CAS No.: 422533-16-2
M. Wt: 475.58
InChI Key: CNGQPVZNUCGGJT-UHFFFAOYSA-N
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Description

2-({4-[(2-methoxyethyl)amino]quinazolin-2-yl}sulfanyl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide is a complex organic compound with a molecular formula of C21H25N5O4S2 and a molecular weight of 475.58 g/mol. This compound features a quinazoline core, which is a bicyclic structure composed of a benzene ring fused to a pyrimidine ring. Quinazoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry .

Scientific Research Applications

2-({4-[(2-methoxyethyl)amino]quinazolin-2-yl}sulfanyl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of various heterocyclic compounds, which are valuable intermediates in organic synthesis.

    Biology: Quinazoline derivatives, including this compound, have shown significant biological activities such as antifungal, antiviral, antidiabetic, anticancer, anti-inflammatory, antibacterial, and antioxidant properties.

    Medicine: Due to its diverse biological activities, the compound is studied for its potential therapeutic applications in treating various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of pharmaceuticals and agrochemicals, contributing to the production of drugs and crop protection agents.

Future Directions

Quinazoline derivatives have drawn immense attention due to their significant biological activities . Future research could focus on designing and synthesizing more biologically active candidates based on the quinazoline scaffold . Additionally, the development of pharmaceuticals targeting angiogenesis in tumors is a promising strategy for the development of cancer therapy .

Preparation Methods

The synthesis of 2-({4-[(2-methoxyethyl)amino]quinazolin-2-yl}sulfanyl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide involves multiple steps, starting with the preparation of the quinazoline core. One common method involves the amidation and cyclization of 2-aminobenzoic acid derivatives. The reaction conditions typically include the use of acetic anhydride under reflux to afford benzoxazin-4-ones, which are then treated with ammonia to yield quinazolinone derivatives .

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

2-({4-[(2-methoxyethyl)amino]quinazolin-2-yl}sulfanyl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinazoline core, using reagents such as alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Mechanism of Action

The mechanism of action of 2-({4-[(2-methoxyethyl)amino]quinazolin-2-yl}sulfanyl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. Quinazoline derivatives are known to inhibit various enzymes and receptors, leading to their therapeutic effects. For example, they can inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression . The compound may also interact with other molecular targets, such as DNA or proteins, to exert its biological effects .

Comparison with Similar Compounds

2-({4-[(2-methoxyethyl)amino]quinazolin-2-yl}sulfanyl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide can be compared with other quinazoline derivatives, such as:

    2-{[(4-Methylquinolin-2-yl)sulfanyl]acetyl}-N-phenylhydrazine-1-carbothioamides: This compound features a similar quinazoline core but with different substituents, leading to variations in biological activity and chemical reactivity.

    4(3H)-Quinazolinone derivatives: These compounds have a quinazolinone core and exhibit diverse biological properties, including anticancer and antimicrobial activities.

The uniqueness of this compound lies in its specific substituents, which contribute to its distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

2-[4-(2-methoxyethylamino)quinazolin-2-yl]sulfanyl-N-[2-(4-sulfamoylphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O4S2/c1-30-13-12-24-20-17-4-2-3-5-18(17)25-21(26-20)31-14-19(27)23-11-10-15-6-8-16(9-7-15)32(22,28)29/h2-9H,10-14H2,1H3,(H,23,27)(H2,22,28,29)(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNGQPVZNUCGGJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1=NC(=NC2=CC=CC=C21)SCC(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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